Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate
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Overview
Description
Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a pyridine ring, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate typically involves multiple steps. One common method includes the reaction of 6-amino-3,5-difluoropyridine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying fluorine chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound’s fluorine atoms and aromatic rings enable it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate
- 3-quinolinecarboxylic acid, 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-1,4-dihydro-7-[3-(2-methyl-1-azetidinyl]-4-oxo-, ethyl ester
Uniqueness
Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate stands out due to its combination of multiple fluorine atoms and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H12F5N3O3 |
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Molecular Weight |
401.29 g/mol |
IUPAC Name |
ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C17H12F5N3O3/c1-2-28-17(27)8(6-24-16-13(22)5-12(21)15(23)25-16)14(26)7-3-10(19)11(20)4-9(7)18/h3-6,26H,2H2,1H3,(H2,23,25) |
InChI Key |
CTMSOAWOEUYVQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC(=C(C=C1F)F)F)O)C=NC2=C(C=C(C(=N2)N)F)F |
Origin of Product |
United States |
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